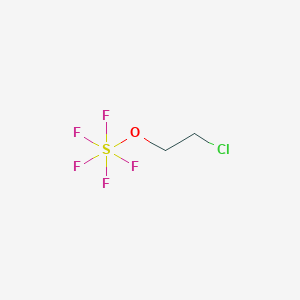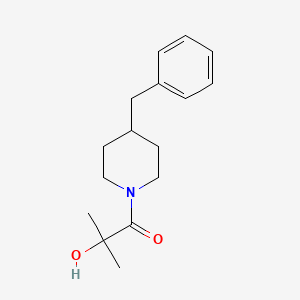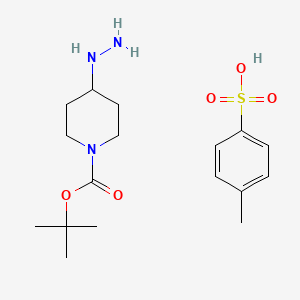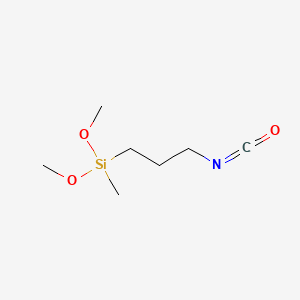
1-Chloro-2-(pentafluorosulfuranyloxy)ethane
Vue d'ensemble
Description
1-Chloro-2-(pentafluorosulfuranyloxy)ethane is a chemical compound with the CAS Number: 26039-34-9 . Its molecular formula is C2H4ClF5OS and it has a molecular weight of 206.56 . The compound is also known by its IUPAC name 1-chloro-2-[(pentafluoro-lambda~6~-sulfanyl)oxy]ethane .
Molecular Structure Analysis
The InChI code for 1-Chloro-2-(pentafluorosulfuranyloxy)ethane is 1S/C2H4ClF5OS/c3-1-2-9-10(4,5,6,7)8/h1-2H2 . This code provides a specific textual identifier for the compound’s molecular structure.Applications De Recherche Scientifique
Environmental Monitoring and Impact of Halogenated Compounds
- Halogenated Flame Retardants : A review on novel brominated flame retardants (NBFRs) discussed their occurrence in indoor air, dust, consumer goods, and food, highlighting the need for research on their occurrence, environmental fate, and toxicity. This review emphasizes the importance of monitoring and understanding new chemical applications in the environment due to potential risks associated with halogenated compounds (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).
Analysis of Halogenated Compounds
- Analytical Methods for Halogenated Compounds : Studies have developed and validated methods for measuring ethane and pentane in expired air from rats and humans, highlighting the significance of accurate analytical methods for tracking exposure to various compounds, including halogenated ones. This research underscores the need for standardized collection and analysis methods in environmental and health-related studies (M. Knutson, G. Handelman, F. Viteri, 2000).
Remediation of Halogenated Compounds
- Bioremediation of DDT-Contaminated Soils : Bioremediation is discussed as a potential strategy for degrading persistent halogenated compounds like DDT in soils. The review explores various bacteria and fungi capable of transforming DDT, demonstrating the complexity and potential of biological methods in addressing pollution by halogenated compounds (J. Foght, T. April, K. Biggar, J. Aislabie, 2001).
Hydrogenation Reactions
- Selective Hydrogenation of Ethyne and Ethene : A review on the kinetics and mechanism of the selective hydrogenation of ethyne and ethene on palladium catalysts sheds light on the importance of understanding chemical reactions involving halogenated compounds. Insights into these processes are crucial for developing efficient catalysts and chemical processes that might be relevant to the applications of compounds like 1-Chloro-2-(pentafluorosulfuranyloxy)ethane (A. Bos, K. Westerterp, 1993).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloroethoxy(pentafluoro)-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClF5OS/c3-1-2-9-10(4,5,6,7)8/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAVTGAJQKHZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OS(F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClF5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(pentafluorosulfuranyloxy)ethane | |
CAS RN |
26039-34-9 | |
| Record name | 1-Chloro-2-(pentafluorosulfuranyloxy) ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Butylamino)methyl]phenol](/img/structure/B3120101.png)
![4-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3120109.png)
![tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3120114.png)










